molecular formula C12H12N4O3 B2501613 Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034279-19-9

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2501613
CAS No.: 2034279-19-9
M. Wt: 260.253
InChI Key: WPFBIUWRIBAJHK-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative characterized by a pyrrolidine scaffold functionalized with a pyridazin-3-yloxy substituent at the 3-position and an isoxazol-5-yl group at the methanone position. The compound’s structure combines electron-rich (isoxazole) and electron-deficient (pyridazine) aromatic systems, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1,2-oxazol-5-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-12(10-3-6-14-19-10)16-7-4-9(8-16)18-11-2-1-5-13-15-11/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFBIUWRIBAJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkynes . The pyridazine ring is often prepared via the reaction of hydrazine with 1,4-dicarbonyl compounds . The pyrrolidine ring can be synthesized through reductive amination reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazole derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can interact with enzyme active sites, inhibiting their activity . The pyridazine ring can bind to receptors, modulating their signaling pathways . The pyrrolidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound shares structural similarities with other methanone derivatives, such as those reported in Molecules (2012), including (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) . Key differences include:

Feature Target Compound Compound 7a/7b
Core Heterocycle Pyrrolidine Thiophene
Aromatic Substituents Isoxazole (O, N), pyridazine (2N) Pyrazole (2N), thiophene (S)
Functional Groups Ether linkage (pyridazin-3-yloxy) Cyano/carboxylate (7a: CN; 7b: COOEt)
Electronic Profile Mixed electron-rich/deficient systems Electron-deficient thiophene derivatives

The pyridazine moiety in the target compound introduces two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to the sulfur-containing thiophene in 7a/7b. This difference may influence solubility and target binding specificity.

Biological Activity

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that integrates isoxazole, pyridazine, and pyrrolidine moieties. This unique combination contributes to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of three heterocyclic rings:

  • Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
  • Pyridazine Ring : A six-membered ring with two adjacent nitrogen atoms.
  • Pyrrolidine Ring : A five-membered saturated ring containing one nitrogen atom.

This structural diversity allows for a range of interactions with biological targets, enhancing its potential for therapeutic applications.

This compound interacts with various molecular targets, primarily enzymes and receptors. The isoxazole moiety can inhibit enzyme activity by binding to active sites, while the pyridazine and pyrrolidine components may enhance selectivity and potency against specific biological targets.

Therapeutic Applications

Research indicates several promising therapeutic applications:

Case Studies

  • Antiproliferative Assays : In vitro studies demonstrated that this compound significantly reduces cell viability in cancer cell lines compared to non-cancerous cells. The IC50 values indicate a selective action towards malignant cells, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to act as a reversible inhibitor with competitive behavior in certain assays .

Data Table: Biological Activity Overview

Biological ActivityCell Line/TargetIC50 Value (µM)Reference
AnticancerMDA-MB-23119.9
AnticancerMCF-775.3
AnticancerCOV31850.0
Enzyme InhibitionMAGL (Monoacylglycerol Lipase)11.7

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler heterocyclic compounds. Common synthetic routes include:

  • Cycloaddition Reactions : The isoxazole ring can be synthesized via cycloaddition reactions involving nitrile oxides and alkynes.
  • Substitution Reactions : The pyrrolidine moiety can undergo nucleophilic substitution to introduce various functional groups.

Q & A

Q. What are the key synthetic strategies for preparing Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone?

The synthesis involves multi-step reactions, typically starting with the assembly of the pyrrolidine and pyridazine moieties. Key steps include:

  • Coupling of functional groups : The pyrrolidine ring is functionalized with pyridazin-3-yloxy via nucleophilic substitution under controlled temperature (e.g., 60–80°C) using polar aprotic solvents like DMF .
  • Isoxazole ring formation : Cyclization using hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) in methanol or aqueous NaOH, as demonstrated in analogous isoxazole syntheses .
  • Methanone bridge formation : Acylation reactions (e.g., using carbonyl diimidazole) to link the isoxazole and pyrrolidine-pyridazine subunits .

Q. How can researchers characterize the purity and structure of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) is used for purity assessment, while TLC monitors reaction progress .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., pyridazin-3-yloxy substitution) and methanone connectivity .
    • FTIR : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and isoxazole ring vibrations .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .

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